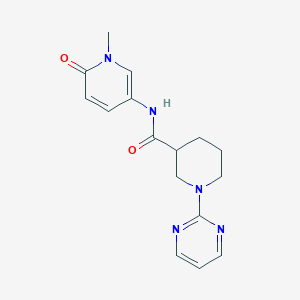
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide, also known as MOPPP, is a chemical compound that has been the subject of scientific research due to its potential use in pharmacology. This compound belongs to the class of piperidine carboxamide derivatives and has been studied for its potential use as a therapeutic agent for various diseases.
作用机制
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in increased dopamine signaling. This mechanism of action is similar to that of other dopamine transporter inhibitors such as cocaine and amphetamines.
Biochemical and Physiological Effects:
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide has been shown to have both biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity in rats, which is a measure of the drug's stimulant effects. It has also been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in reward and motivation.
实验室实验的优点和局限性
One advantage of using N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is that N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide is a relatively new compound, and there is limited information available on its pharmacological properties.
未来方向
There are several potential future directions for research on N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide. One area of interest is the development of N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide analogs that may have improved pharmacological properties. Another area of interest is the use of N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide in the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide in animal models.
In conclusion, N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide is a chemical compound that has potential use in pharmacology due to its ability to interact with certain receptors in the human body. It has been studied for its potential use as a therapeutic agent for various diseases, and its mechanism of action involves the inhibition of the dopamine transporter. While there are limitations to using N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide in lab experiments, there are several potential future directions for research on this compound.
合成方法
The synthesis of N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide involves the reaction of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 2-aminopyrimidine and piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide.
科学研究应用
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide has been studied for its potential use in pharmacology due to its ability to interact with certain receptors in the human body. It has been shown to have an affinity for the dopamine transporter, which is a protein that plays a role in the regulation of dopamine levels in the brain. This makes N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide a potential candidate for the treatment of diseases such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20-11-13(5-6-14(20)22)19-15(23)12-4-2-9-21(10-12)16-17-7-3-8-18-16/h3,5-8,11-12H,2,4,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMCIYSBBGBQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)NC(=O)C2CCCN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-6-oxopyridin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Fluoro-6-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]benzonitrile](/img/structure/B7544669.png)
![ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544671.png)
![1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea](/img/structure/B7544674.png)
![[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone](/img/structure/B7544680.png)
![[3-(Dimethylamino)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7544687.png)
![N-[3-(3-cyano-4-oxochromen-2-yl)phenyl]propanamide](/img/structure/B7544693.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)
![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)

![1-[2-(Dimethylamino)-2-(3-fluorophenyl)ethyl]-3-[(2-methyl-1,3-thiazol-4-yl)methyl]urea](/img/structure/B7544718.png)

![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)